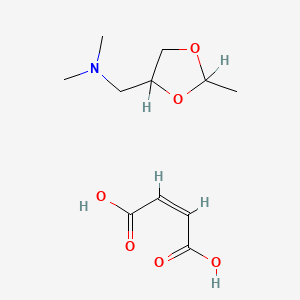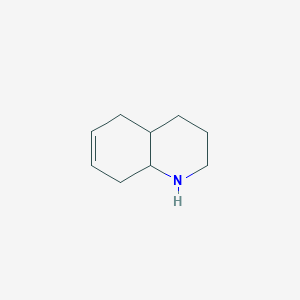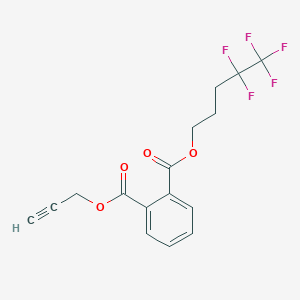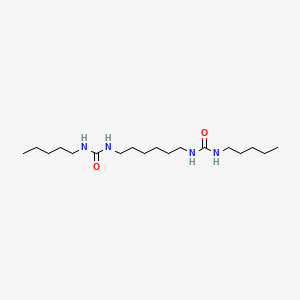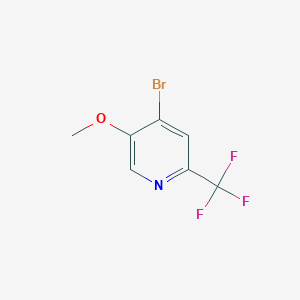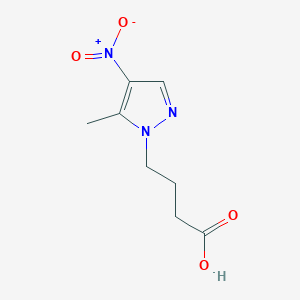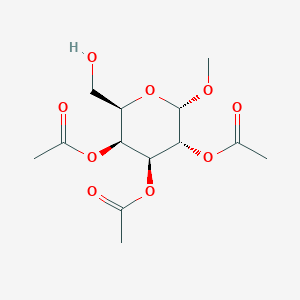silane CAS No. 89321-21-1](/img/structure/B14142436.png)
[2-Methoxy-6-(methoxymethoxy)phenyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(methoxymethoxy)phenylsilane: is an organosilicon compound that features a phenyl ring substituted with methoxy and methoxymethoxy groups, as well as a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methoxymethoxy)phenylsilane typically involves the reaction of 2-methoxy-6-(methoxymethoxy)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-Methoxy-6-(methoxymethoxy)phenol+Trimethylchlorosilane→2-Methoxy-6-(methoxymethoxy)phenylsilane+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-(methoxymethoxy)phenylsilane: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-(methoxymethoxy)phenylsilane: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-(methoxymethoxy)phenylsilane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-6-(methoxymethoxy)phenylsilane: can be compared with similar compounds such as:
Trimethyl(phenyl)silane: Lacks the methoxy and methoxymethoxy groups, resulting in different chemical properties and reactivity.
2-Methoxyphenylboronic acid: Contains a boronic acid group instead of the trimethylsilyl group, leading to different applications and reactivity.
Phenol, 2-methoxy-6-(2-propenyl): Features an allyl group instead of the trimethylsilyl group, affecting its chemical behavior and applications.
The uniqueness of 2-Methoxy-6-(methoxymethoxy)phenylsilane
Eigenschaften
CAS-Nummer |
89321-21-1 |
|---|---|
Molekularformel |
C12H20O3Si |
Molekulargewicht |
240.37 g/mol |
IUPAC-Name |
[2-methoxy-6-(methoxymethoxy)phenyl]-trimethylsilane |
InChI |
InChI=1S/C12H20O3Si/c1-13-9-15-11-8-6-7-10(14-2)12(11)16(3,4)5/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
VSVBHRFSKUBQCE-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC(=C1[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
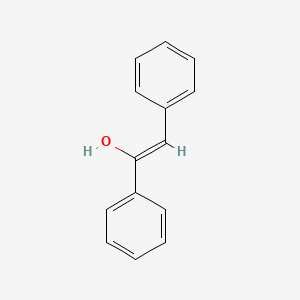
![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
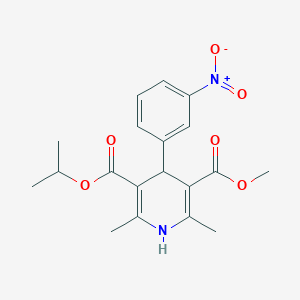
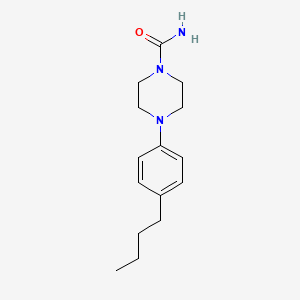
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
